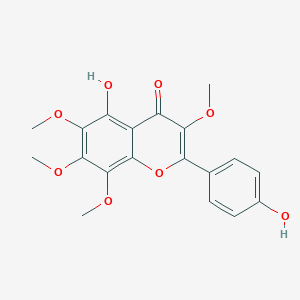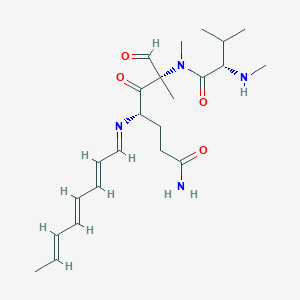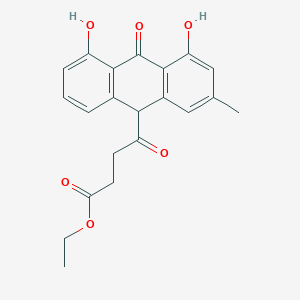![molecular formula C21H30N4O7 B153812 [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate CAS No. 137057-57-9](/img/structure/B153812.png)
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biotechnology. It is a nucleoside analog that is used as a substrate for DNA and RNA synthesis, making it a valuable tool for studying the mechanisms of DNA replication and transcription.
Mécanisme D'action
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate acts as a nucleoside analog, meaning that it mimics the structure of natural nucleosides in DNA and RNA. When incorporated into DNA or RNA, it can interfere with the normal replication and transcription processes, leading to the inhibition of viral replication or the promotion of plant growth.
Effets Biochimiques Et Physiologiques
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the replication of certain viruses such as herpes simplex virus and human immunodeficiency virus. It has also been shown to promote the growth and development of plants, making it a valuable tool in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a valuable tool for studying the mechanisms of DNA replication and transcription, as well as for genetic engineering and biotechnology research.
However, there are also some limitations to using [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate in lab experiments. It can be expensive to synthesize, and it may not be readily available in some laboratories. Additionally, it may have different effects on different organisms, making it difficult to generalize its effects.
Orientations Futures
There are several future directions for research on [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate. One area of research could focus on its potential applications as an antiviral agent, particularly in the treatment of herpes simplex virus and human immunodeficiency virus. Another area of research could focus on its potential applications in genetic engineering and biotechnology, particularly in the development of new DNA sequencing and synthesis methods.
Additionally, further research could be done on the mechanisms of action of [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate, particularly in relation to its effects on different organisms and its potential side effects. This could help to better understand its potential applications and limitations in various fields.
Méthodes De Synthèse
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate can be synthesized by several methods. One of the most commonly used methods is the nucleophilic substitution reaction between 6-methoxypurine and 2,3,5-tri-O-benzoyl-D-ribose, followed by acylation with pentanoic anhydride. Another method involves the condensation of 2,3,5-tri-O-benzoyl-D-ribose with 6-methoxypurine in the presence of a Lewis acid catalyst, followed by deprotection and acylation with pentanoic anhydride.
Applications De Recherche Scientifique
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been extensively used in scientific research due to its potential applications in various fields. In medicine, it has been used as a substrate for DNA and RNA synthesis, making it a valuable tool for studying the mechanisms of DNA replication and transcription. It has also been used as an antiviral agent, as it inhibits the replication of certain viruses such as herpes simplex virus and human immunodeficiency virus.
In agriculture, [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been used as a plant growth regulator, as it promotes the growth and development of plants. It has also been used as a pesticide, as it inhibits the growth of certain pests such as aphids and spider mites.
In biotechnology, [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been used as a substrate for DNA sequencing and synthesis, making it a valuable tool for genetic engineering and biotechnology research.
Propriétés
Numéro CAS |
137057-57-9 |
|---|---|
Nom du produit |
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate |
Formule moléculaire |
C21H30N4O7 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate |
InChI |
InChI=1S/C21H30N4O7/c1-4-6-8-14(27)31-17-13(10-26)30-21(18(17)32-15(28)9-7-5-2)25-12-24-16-19(25)22-11-23-20(16)29-3/h11-13,17-18,21,26H,4-10H2,1-3H3/t13-,17-,18+,21-/m1/s1 |
Clé InChI |
VVBJRAWVCCBYTM-BQSVUJTJSA-N |
SMILES isomérique |
CCCCC(=O)O[C@@H]1[C@H](O[C@H]([C@H]1OC(=O)CCCC)N2C=NC3=C2N=CN=C3OC)CO |
SMILES |
CCCCC(=O)OC1C(OC(C1OC(=O)CCCC)N2C=NC3=C2N=CN=C3OC)CO |
SMILES canonique |
CCCCC(=O)OC1C(OC(C1OC(=O)CCCC)N2C=NC3=C2N=CN=C3OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)
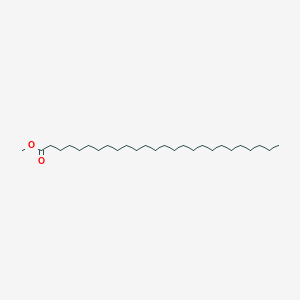
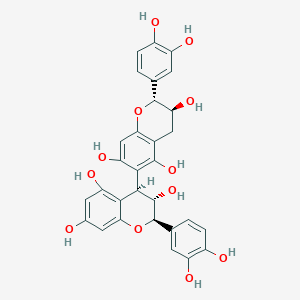
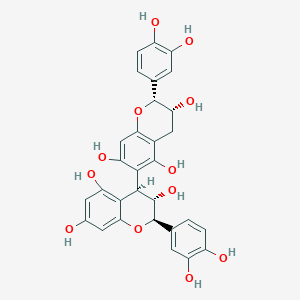
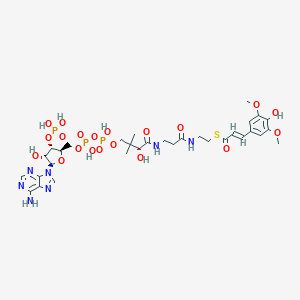
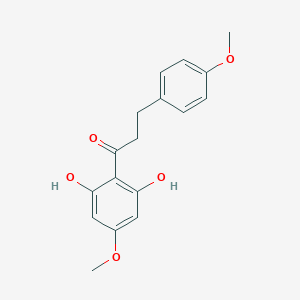
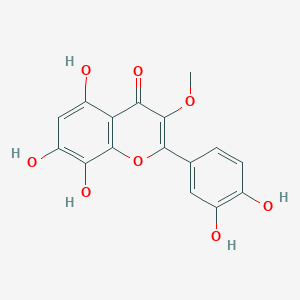
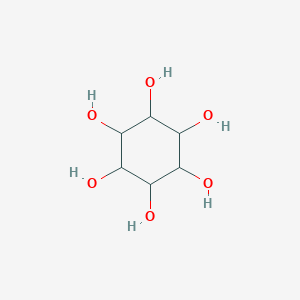
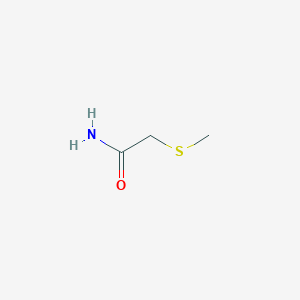
![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
